molecular formula C14H26O7 B11827138 Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

Cat. No.: B11827138
M. Wt: 306.35 g/mol
InChI Key: KNQGMBQZAUOKHS-IEECTRCBSA-N
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Description

Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a complex organic compound that belongs to the class of carbohydrates. It is characterized by the presence of multiple hydroxyl groups and a carboxylate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate typically involves the esterification of a glucuronic acid derivative with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the mixture under reflux to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular metabolism and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emulsifying and stabilizing properties.

Mechanism of Action

The mechanism of action of Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups enable it to form hydrogen bonds with proteins and enzymes, modulating their activity. The carboxylate group can interact with metal ions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
  • Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
  • Propyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

Uniqueness

Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This affects its solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications in various fields.

Properties

Molecular Formula

C14H26O7

Molecular Weight

306.35 g/mol

IUPAC Name

octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C14H26O7/c1-2-3-4-5-6-7-8-20-14(19)12-10(16)9(15)11(17)13(18)21-12/h9-13,15-18H,2-8H2,1H3/t9-,10-,11+,12-,13+/m0/s1

InChI Key

KNQGMBQZAUOKHS-IEECTRCBSA-N

Isomeric SMILES

CCCCCCCCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O

Canonical SMILES

CCCCCCCCOC(=O)C1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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